1-Methyl-1H-pyrazolo[3,4-c]pyridin-3-amine: A Critical Scaffold for Kinase Inhibitor Discovery
1-Methyl-1H-pyrazolo[3,4-c]pyridin-3-amine: A Critical Scaffold for Kinase Inhibitor Discovery
The following technical guide details the chemical identity, synthesis, and medicinal chemistry applications of 1-methyl-1H-pyrazolo[3,4-c]pyridin-3-amine .
Executive Summary
1-methyl-1H-pyrazolo[3,4-c]pyridin-3-amine (CAS 1557979-67-5 ) is a fused bicyclic heterocyclic building block belonging to the 5-azaindazole class.[1] Structurally, it is an isostere of 7-azaindole and indazole, scaffolds widely utilized in FDA-approved kinase inhibitors (e.g., axitinib, ruxolitinib).
This compound is distinguished by its specific nitrogen placement in the pyridine ring (position 5 relative to the fused system), which alters its electronic properties and hydrogen-bonding capabilities compared to its [3,4-b] and [4,3-c] isomers. It serves as a primary "seed" fragment in Fragment-Based Drug Discovery (FBDD) and a core scaffold for designing ATP-competitive inhibitors targeting JAK, BTK, and other serine/threonine kinases.
Chemical Identity & Physicochemical Properties[2][3][4][5][6]
| Property | Data |
| Chemical Name | 1-Methyl-1H-pyrazolo[3,4-c]pyridin-3-amine |
| CAS Number | 1557979-67-5 |
| Synonyms | 3-Amino-1-methyl-5-azaindazole; 1-Methyl-5-azaindazol-3-amine |
| Molecular Formula | C₇H₈N₄ |
| Molecular Weight | 148.17 g/mol |
| Exact Mass | 148.0749 |
| SMILES | Cn1c(N)c2c(cncn2)n1 |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, Methanol, DMF; Low solubility in water |
| pKa (Calc) | ~4.5 (Pyridine N), ~14 (Exocyclic amine) |
| Storage | 2–8°C, Inert atmosphere (Argon/Nitrogen), Protect from light |
Synthetic Pathways[7][9][10][11]
The synthesis of 1-methyl-1H-pyrazolo[3,4-c]pyridin-3-amine requires precise regiocontrol to distinguish it from the [3,4-b] isomer and to ensure N1-methylation over N2-methylation.
Primary Route: Cyclization of 3-Cyano-4-halopyridine
The most robust industrial route involves the SNAr displacement of a halide on a 3-cyanopyridine precursor by methylhydrazine, followed by in situ cyclization.
Protocol:
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Starting Material: 4-Chloro-3-cyanopyridine (or 4-fluoro analog for higher reactivity).
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Reagent: Methylhydrazine (MeNHNH₂).
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Conditions: Ethanol or n-Butanol, reflux (80–110°C), 4–12 hours.
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Mechanism:
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Step 1 (SNAr): The more nucleophilic nitrogen of methylhydrazine attacks the C4 position of the pyridine ring.
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Step 2 (Cyclization): The second nitrogen attacks the nitrile carbon (C3-CN), forming the pyrazole ring and the exocyclic amine.
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Regioselectivity: The reaction favors the 1-methyl isomer over the 2-methyl isomer due to the steric and electronic preference of the hydrazine attack.
Figure 1: Synthetic pathway via condensation of 4-chloro-3-cyanopyridine with methylhydrazine.
Alternative Route: N-Alkylation of 1H-Pyrazolo[3,4-c]pyridin-3-amine
Direct methylation of the unsubstituted parent (CAS 6451441 analog) is not recommended for high-purity applications due to poor regioselectivity. It typically yields a mixture of N1-methyl (desired), N2-methyl, and exocyclic N-methyl products, requiring difficult chromatographic separation.
Medicinal Chemistry Applications
Scaffold Utility & Vectorial Functionalization
The 1-methyl-1H-pyrazolo[3,4-c]pyridin-3-amine core is a "privileged structure" in kinase drug discovery.
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H-Bonding Profile: The exocyclic amine (C3-NH₂) acts as a key Hydrogen Bond Donor (HBD) to the "hinge region" of kinase ATP-binding pockets (e.g., interacting with the backbone carbonyl of the gatekeeper residue).
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Pyridine Nitrogen (N5): Acts as a Hydrogen Bond Acceptor (HBA), often interacting with water networks or specific residues like Lysine or Threonine in the active site.
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Vectors for Growth:
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N1-Methyl: Occupies the hydrophobic pocket (e.g., the ribose binding pocket).
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C3-Amine: Can be acylated or coupled to aryl halides to extend into the solvent-exposed region.
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C7 Position: Accessible via C-H activation (lithiation) for introducing solubilizing groups.
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Biological Targets
This scaffold is frequently screened against:
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Janus Kinases (JAK1/2/3): For autoimmune indications.
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Bruton's Tyrosine Kinase (BTK): For B-cell malignancies.
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Aurora Kinases: For oncology.
Figure 2: Pharmacophore mapping of the 5-azaindazole scaffold in kinase active sites.
Analytical Characterization
To validate the identity of CAS 1557979-67-5, the following spectroscopic signatures must be confirmed.
Proton NMR (¹H NMR)
Solvent: DMSO-d₆
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Aromatic Region:
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C4-H (Pyridine): Singlet or doublet around 8.8–9.0 ppm . (Deshielded by adjacent N).
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C7-H (Pyridine): Doublet around 8.2–8.4 ppm .
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C5-H (Pyridine): If present (this is C6 in [3,4-c]), look for coupling patterns characteristic of the 3,4-disubstituted pyridine ring.
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Note: In the [3,4-c] system, protons are at positions 4, 5, and 7.
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H4 (singlet-like, adjacent to bridgehead).
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H5/H7 (doublets, J ~5-6 Hz).
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Exocyclic Amine (NH₂): Broad singlet around 5.0–6.5 ppm (exchangeable with D₂O).
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N-Methyl (CH₃): Sharp singlet around 3.8–4.0 ppm .
Mass Spectrometry (LC-MS)[12]
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Ionization: ESI+ (Electrospray Positive).
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Parent Ion [M+H]⁺: 149.18 m/z.
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Fragmentation: Loss of methyl group (M-15) or loss of ammonia (M-17) may be observed at high collision energies.
Handling & Stability
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Stability: The compound is stable as a solid at room temperature but should be stored at 2–8°C for long-term retention of purity.
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Light Sensitivity: Heterocyclic amines can oxidize or discolor upon prolonged light exposure; store in amber vials.
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Hygroscopicity: Moderately hygroscopic. Store under inert gas (Argon) if used for strict stoichiometric reactions.
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Safety:
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GHS Classification: Warning (Irritant).
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Hazard Statements: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp. Irrit.).
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PPE: Nitrile gloves, safety goggles, and fume hood usage are mandatory.
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References
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Namiki Shoji Co., Ltd. (2018). Building Blocks Catalogue: 1-methyl-1H-pyrazolo[3,4-c]pyridin-3-amine (CAS 1557979-67-5).[1] Link
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Bedwell, E. V., et al. (2023).[2] "Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines." Royal Society of Chemistry (RSC) Advances. Link
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Lovering, F., et al. (2016). "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry. (Contextual reference for FBDD). Link
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Bide Pharmatech. (2025). 7-Chloro-1-methyl-1H-pyrazolo[3,4-c]pyridin-3-amine Datasheet. Link
